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Introduction

Silicon dioxide (SiOz2) is a cornerstone material in the semiconductor industry, prized for its
excellent insulating properties, thermal stability, and the high-quality interface it forms with
silicon.[1] This document provides a detailed overview of the primary applications of SiOz thin
films in semiconductor manufacturing, along with experimental protocols for their deposition
and characterization.

Key Applications of SiO2 Thin Films

Silicon dioxide films are integral to numerous steps in the fabrication of integrated circuits. Their
primary roles include:

o Gate Dielectric: In Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETSs), a thin
layer of SiO2 acts as the gate insulator, controlling the flow of current in the transistor
channel. The quality of this layer is paramount for device performance and reliability.

o Device Isolation: SiOz is used to electrically isolate individual transistors on a chip,
preventing cross-talk and parasitic device formation.[2] Key isolation techniques include
Local Oxidation of Silicon (LOCOS) and Shallow Trench Isolation (STI).[3][4]
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o Passivation Layer: A layer of SiO2 can be deposited to protect the semiconductor surface
from moisture, contamination, and mechanical damage during subsequent processing steps
and packaging.

« Interlayer Dielectric (ILD): In multi-level metallization schemes, SiOz: films are used to
insulate the different layers of metal interconnects.

o Masking Layer: Due to its resistance to certain etchants and dopant diffusion at high
temperatures, SiOz is an effective mask for patterning underlying layers.[1]

Data Presentation: Properties of SiOz Thin Films

The required properties of SiO:z films vary depending on their specific application. The following
tables summarize key quantitative data for different deposition methods and applications.

Table 1: Electrical and Physical Properties of SiO2 Thin Films

Thermal SiO:2 . .
PECVD SiO2 . Typical
Property (Dry ALD SiO2z
oo (TEOS) Value/Range
Oxidation)
Dielectric
~3.9[5] 4.1 - 4.9[6] 4.0 - 7.5[7][8] Dimensionless
Constant (k)
Breakdown
>10[9] 7 - 8.5[10] ~10.5[7][8] MV/cm
Voltage (MV/cm)
Refractive Index ) )
~1.46[11] ~1.45[12] ~1.45 - 1.52[13] Dimensionless
(@633nm)
Density (g/cm3) 2.27 21-23 2.2 g/cm3

Table 2: Typical SiO2 Film Thickness for Various Applications
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Application

Typical Thickness Range Notes

Gate Dielectric (MOSFET)

Thinner for advanced nodes,
1.5-10 nm though high-k dielectrics are

now common.[14]

Used in non-volatile memory

Tunneling Oxide (Memory) 1-5nm )
devices.
] ] Grown by wet oxidation for
Field Oxide (LOCOS) 300 - 600 nm o ]
device isolation.[15]
] Fills etched trenches for
Shallow Trench Isolation (STI) 300 - 500 nm ) o ]
isolation in modern devices.
i A thin stress-relief layer grown
Pad Oxide (LOCOS/STI) 10-50 nm o -
before nitride deposition.[7]
) ) Thickness depends on the
Interlayer Dielectric (ILD) 100 - 1000 nm . o
specific metallization level.
o Provides protection for the
Passivation Layer 100 - 500 nm

completed device.

Experimental Protocols
Deposition Methods

This protocol describes the growth of a high-quality, thin SiO2 layer for a MOSFET gate

dielectric using a horizontal furnace.

Materials:

e P-type or N-type silicon wafer

¢ High-purity oxygen (O2) gas

o High-purity nitrogen (N2) gas

Equipment:
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» Horizontal oxidation furnace with temperature control (e.g., Lindbergh-Tempress 8500)[16]
e Quartz wafer boat

o Wafer handling tools

Protocol:

o Wafer Cleaning: Perform a standard RCA-1 and RCA-2 clean to remove organic and metallic
contaminants from the wafer surface. A final dip in dilute hydrofluoric acid (HF) is used to
remove the native oxide.

e Furnace Preparation: Purge the furnace tube with N2 gas while ramping the temperature to
the desired oxidation temperature (typically 900-1100°C).[17]

o Wafer Loading: Slowly push the wafer boat containing the silicon wafers into the center of
the hot zone of the furnace under a continuous N2 flow to prevent premature oxidation.[18]

o Oxidation: Switch the gas flow from N2 to O2. The oxidation time will depend on the desired
thickness, temperature, and crystal orientation of the silicon. For a 25 nm gate oxide at
1000°C, the oxidation time is approximately 1 hour.[16]

e Annealing (Optional): After oxidation, switch the gas back to N2 and anneal the wafers at the
oxidation temperature for 15-30 minutes. This step helps to improve the SiO2/Si interface
quality.

» Wafer Unloading: Slowly pull the wafer boat to the end of the furnace tube under N2 flow.

o Cool Down: Allow the wafers to cool to room temperature before removal from the boat.
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Thermal Oxidation Workflow

This protocol outlines the deposition of an SiOz2 film using a PECVD system with a tetraethyl
orthosilicate (TEOS) precursor.

Materials:

Substrate wafer (e.g., silicon)

Tetraethyl orthosilicate (TEOS)

Oxygen (O2) gas

Nitrogen (N2) or Argon (Ar) gas

Equipment:

e PECVD system (e.g., Oxford PlasmalLab 100)[16]
e Vacuum pump

e Gas delivery system

Protocol:

o Chamber Preparation: Run a chamber cleaning recipe (e.g., Oz plasma) to remove any
residual films.
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o Wafer Loading: Load the substrate onto the chuck in the PECVD chamber.
o System Pump Down: Evacuate the chamber to the base pressure.

e Process Conditions: Set the following process parameters (typical values):

[¢]

Substrate Temperature: 250-400°C

RF Power: 100-500 W

[e]

Pressure: 0.5-5 Torr

o

TEOS flow rate: 10-50 sccm

[¢]

O: flow rate: 200-1000 sccm

[¢]

» Deposition: Ignite the plasma and deposit the SiO:2 film for the calculated time to achieve the
desired thickness. A typical deposition rate is 30-100 nm/min.[19]

o Post-Deposition Purge: After deposition, turn off the precursor and RF power, and purge the
chamber with N2 or Ar.

o Wafer Unloading: Vent the chamber and unload the wafer.
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PECVD of SiO2 Workflow

Device Isolation Protocols

Protocol:

o Pad Oxide Growth: Grow a thin layer of SiO2z (pad oxide, 10-50 nm) on the silicon wafer via
thermal oxidation.[7]
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Nitride Deposition: Deposit a layer of silicon nitride (SisNs, 100-200 nm) using LPCVD.[7]

Photolithography: Spin-coat photoresist, expose it using a mask that defines the active
areas, and develop the resist.

Nitride Etch: Etch the SisNa layer in the exposed areas using reactive ion etching (RIE).

Field Oxidation: Grow a thick SiOz layer (field oxide, 300-600 nm) in the areas where the
nitride has been removed, typically using wet thermal oxidation. The SisNa4 layer prevents
oxidation in the active areas.[15]

Nitride Removal: Strip the SisN4 mask using hot phosphoric acid.

Pad Oxide Removal: Remove the underlying pad oxide using a brief etch in dilute HF.
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LOCOS Process Flow
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Protocol:

Pad Layer Deposition: Deposit a pad oxide layer followed by a silicon nitride layer, similar to
the LOCOS process.

Photolithography: Pattern the wafer to define the isolation trench areas.

Trench Etching: Etch the pad layers and the silicon substrate to a depth of 300-500 nm using
RIE.

Liner Oxidation: Grow a thin thermal oxide layer (liner oxide) on the trench sidewalls to repair
any etch damage.

Trench Fill: Deposit a thick layer of SiO2 to completely fill the trenches, typically using a high-
density plasma (HDP) CVD process.

Chemical Mechanical Planarization (CMP): Use CMP to remove the excess SiOz from the
surface, stopping on the nitride layer.

Nitride Removal: Strip the nitride and pad oxide layers to reveal the isolated active areas.
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Shallow Trench Isolation (STI) Workflow

Characterization Methods
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Equipment:

e Spectroscopic ellipsometer

Protocol:

o System Calibration: Calibrate the ellipsometer using a reference silicon wafer.

e Sample Mounting: Place the SiO2-coated wafer on the sample stage.

o Measurement: Acquire the ellipsometric parameters (Psi and Delta) over a range of
wavelengths and angles of incidence.

* Modeling: Create an optical model consisting of a silicon substrate and a SiO2 layer (Cauchy
model is often used for transparent films). For very thin oxides, an interface layer may be
included in the model to improve accuracy.[20]

o Data Fitting: Fit the model-generated data to the experimental data by varying the thickness
of the SiOz layer until a good fit is achieved. The software will then report the film thickness.

This protocol is for characterizing a MOS capacitor structure.

Equipment:

o C-V meter/Parameter analyzer (e.g., Keithley 4200A-SCS)[11]

e Probe station

Protocol:

» Device Fabrication: Fabricate a MOS capacitor by depositing a metal gate (e.g., aluminum)
on top of the SiO2 film and making a backside contact to the silicon wafer.

e Probing: Place the wafer on the probe station chuck (backside contact) and land a probe on
the metal gate.

o Measurement Setup: Configure the C-V meter to sweep a DC voltage (e.g., from negative to
positive for a p-type substrate) while applying a small, high-frequency AC signal (e.g., 1
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MHz).[8]

o Data Acquisition: Perform the voltage sweep and record the capacitance at each DC bias

point.
o Data Analysis:

o From the accumulation region (maximum capacitance), the oxide thickness (t_ox) can be

calculated.

o The flat-band voltage (V_fb) and threshold voltage (V_th) can be determined from the C-V
curve, providing information about charges in the oxide and at the interface.[12]
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C-V Measurement and Analysis Logic

Wet Etching of SiO2
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This protocol describes the removal of an SiO2 layer using a buffered oxide etch (BOE)
solution.

Materials:
e SiO2-coated wafer

» Buffered Oxide Etch (BOE) solution (e.g., 6:1 mixture of 40% NHa4F in water to 49% HF in
water)[21]

e Deionized (DI) water

» Plastic beakers and wafer carriers
Equipment:

» Wet bench with proper ventilation
e Timer

Protocol:

Safety Precautions: Wear appropriate personal protective equipment (PPE), including acid-
resistant gloves, apron, and face shield. HF is extremely hazardous.

o Etch Time Calculation: Determine the required etch time based on the known etch rate of the
BOE solution (e.g., ~70-100 nm/min for 6:1 BOE at room temperature) and the thickness of
the SiOz2 film.[22][23]

o Etching: Immerse the wafer in the BOE solution for the calculated time. Gentle agitation can
improve etch uniformity.

e Rinsing: Transfer the wafer to a DI water bath and rinse thoroughly to stop the etching
process.

e Drying: Dry the wafer using a nitrogen gun.
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» Endpoint Detection (Visual): As the SiO:z is removed, the silicon surface becomes
hydrophobic. During the DI water rinse, a hydrophobic surface will cause the water to de-
wet, indicating the completion of the etch.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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